Lithium L-glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

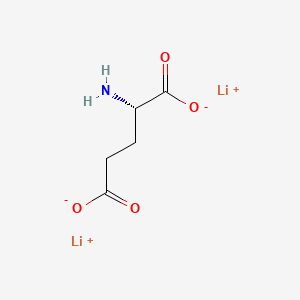

Lithium L-glutamate is a useful research compound. Its molecular formula is C5H9LiNO4 and its molecular weight is 154.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Lithium L-glutamate is a compound that combines lithium, a well-known mood stabilizer, with L-glutamate, an important neurotransmitter in the central nervous system. This combination has garnered interest due to its potential neuroprotective effects and its role in modulating synaptic activity. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on neurotransmission, and clinical implications.

Lithium's primary mechanism involves the modulation of glutamate signaling pathways. Chronic lithium treatment has been shown to alter the excitatory/inhibitory balance in neuronal networks by affecting glutamate receptor activity and intracellular signaling pathways.

- Excitatory/Inhibitory Balance : Chronic exposure to lithium reduces excitatory synapse activity while enhancing inhibitory synapse density. This shift helps protect against excitotoxicity, a condition where excessive glutamate leads to neuronal damage .

- Glutamate Receptor Modulation : Lithium influences the expression and function of glutamate receptors, particularly NMDA and AMPA receptors. Studies indicate that lithium reduces NMDA receptor-mediated calcium influx, which is crucial for preventing excitotoxic damage .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties against glutamate-induced excitotoxicity:

- In Vitro Studies : In cultured cerebellar granule cells, lithium pre-treatment significantly reduced DNA fragmentation induced by glutamate exposure. This neuroprotection was most effective after 6-7 days of treatment .

- Clinical Observations : In bipolar disorder patients, lithium treatment correlates with changes in hippocampal glutamate concentrations. A study found that lower plasma levels of lithium were associated with decreased glutamate concentrations, while higher levels correlated with increased glutamate .

Case Studies and Clinical Findings

Several studies have documented the effects of this compound on patients with mood disorders:

- Bipolar Disorder Treatment : A flexible dosing study indicated that lithium's efficacy in treating bipolar disorder may depend on plasma levels. Patients showed significant improvement in depression scores correlated with specific lithium concentrations .

- Neuroimaging Studies : Magnetic resonance spectroscopy (MRS) has been utilized to assess changes in brain metabolites associated with lithium treatment. Long-term euthymic patients on chronic lithium therapy exhibited elevated hippocampal glutamate levels, suggesting structural plasticity improvements .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Lithium L-glutamate exhibits significant neuroprotective effects, particularly against excitotoxicity induced by glutamate. Chronic treatment with lithium has been shown to protect neurons in the central nervous system (CNS) from glutamate-induced neurotoxicity.

Key Findings:

- Neuronal Protection: Long-term exposure to lithium chloride (LiCl) dramatically protects cultured neurons from glutamate-induced death. Studies indicate that preincubation with LiCl significantly reduces neuronal death caused by excitotoxicity, demonstrating a concentration-dependent protective effect .

- Mechanisms of Action: Lithium's neuroprotective effects are associated with reduced intracellular calcium influx and inhibition of NMDA receptor-mediated excitotoxicity. This suggests that lithium modulates glutamatergic neurotransmission, leading to enhanced neuronal survival .

Modulation of Neurotransmitter Systems

This compound influences various neurotransmitter systems, particularly the balance between excitatory and inhibitory signals in the brain.

Effects on Neurotransmission:

- GABAergic System: Lithium enhances GABAergic synaptic activities while suppressing dopamine and glutamate transmissions. This modulation is crucial in conditions like bipolar disorder, where excitatory networks may be overactive .

- Calcium Signaling: Chronic lithium treatment alters calcium signaling pathways, reducing excitatory neuronal activity and promoting inhibitory synaptic functions. This shift is essential for restoring balance in hyperactive neural circuits .

Applications in Neurological Disorders

The therapeutic potential of this compound extends to several neurological disorders:

- Bipolar Disorder: Lithium is a well-established treatment for bipolar disorder, where it helps stabilize mood by modulating neurotransmitter activity and protecting against excitotoxicity.

- Neurodegenerative Diseases: Research indicates that lithium may offer protective benefits in conditions such as Alzheimer's and Parkinson's diseases by reducing neuroinflammation and promoting neuronal survival .

- Epilepsy and Autism Spectrum Disorders: The ability of lithium to dampen neuronal excitability suggests potential applications in treating epilepsy and certain autism spectrum disorders, where excitatory-inhibitory balance is disrupted .

Comprehensive Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Bipolar Disorder | Modulates neurotransmitter systems | Stabilizes mood; reduces manic episodes |

| Neurodegenerative Diseases | Protects against excitotoxicity | Enhances neuronal survival; reduces neuroinflammation |

| Epilepsy | Reduces neuronal excitability | May prevent seizures by restoring synaptic balance |

| Autism Spectrum Disorders | Alters excitatory/inhibitory balance | Potential for targeted therapies |

Case Studies

-

Chronic Lithium Treatment in Neurons:

A study demonstrated that chronic lithium treatment significantly reduced the extent of neuronal death in response to glutamate exposure. The protective effect was evident even after the removal of lithium, indicating long-lasting benefits . -

Alterations in Synaptic Function:

Research showed that chronic exposure to lithium altered gene expression related to synaptic activity and calcium signaling, leading to an increase in inhibitory synapses and a decrease in overall neuronal excitability .

Eigenschaften

CAS-Nummer |

55695-80-2 |

|---|---|

Molekularformel |

C5H9LiNO4 |

Molekulargewicht |

154.1 g/mol |

IUPAC-Name |

dilithium;(2S)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.Li/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

InChI-Schlüssel |

NWCQRACPKRKMJG-DFWYDOINSA-N |

SMILES |

[Li+].[Li+].C(CC(=O)[O-])C(C(=O)[O-])N |

Isomerische SMILES |

[Li].C(CC(=O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

[Li].C(CC(=O)O)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.